molecular formula C14H15BrN2O3S B273248 5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide

5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide

カタログ番号 B273248
分子量: 371.25 g/mol
InChIキー: FLGUEEQQXKDDFP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide, also known as BMS-345541, is a small molecule inhibitor of the IκB kinase (IKK) complex. The IKK complex is responsible for the phosphorylation and degradation of IκB, which in turn allows for the activation of the nuclear factor-κB (NF-κB) transcription factor. NF-κB is involved in the regulation of a wide range of cellular processes, including inflammation, immune responses, and cell survival. Inhibition of the IKK complex by BMS-345541 has been shown to have potential therapeutic applications in various diseases, including cancer, rheumatoid arthritis, and inflammatory bowel disease.

作用機序

5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide binds to the ATP-binding site of the IKK complex, thereby inhibiting its activity. This leads to the stabilization of IκB and the inhibition of NF-κB activation. The downstream effects of NF-κB inhibition include the suppression of pro-inflammatory cytokines, the induction of apoptosis, and the inhibition of cell proliferation.
Biochemical and physiological effects:
5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide induces apoptosis and inhibits cell proliferation. In rheumatoid arthritis, 5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide reduces inflammation and joint destruction. In inflammatory bowel disease, 5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide reduces inflammation and promotes mucosal healing. In addition, 5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide has been shown to have neuroprotective effects in models of neurodegenerative diseases.

実験室実験の利点と制限

5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in various preclinical and clinical settings, and its mechanism of action is well understood. However, there are also limitations to using 5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide in lab experiments. It has a relatively short half-life and may require multiple doses to achieve therapeutic effects. In addition, its specificity for the IKK complex may limit its use in certain disease models.

将来の方向性

There are several future directions for the study of 5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide. One area of research is the development of more potent and selective IKK inhibitors. Another area of research is the identification of biomarkers that can be used to predict response to 5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide in different disease models. In addition, the combination of 5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide with other therapies, such as chemotherapy or immunotherapy, may enhance its therapeutic efficacy. Finally, the use of 5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide in clinical trials for other diseases, such as Alzheimer's disease or multiple sclerosis, may reveal new therapeutic applications for this compound.

合成法

The synthesis of 5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 2-bromo-5-nitroanisole, which is then converted to 2-bromo-5-methoxyanisole. This compound is then reacted with 2-chloro-6-methylpyridine to form the key intermediate, 5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide. The final product is obtained through purification and characterization using various analytical techniques, including NMR spectroscopy and mass spectrometry.

科学的研究の応用

5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide has been extensively studied in various preclinical and clinical settings. In vitro studies have shown that 5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide inhibits IKK activity and NF-κB activation in a dose-dependent manner. In vivo studies have demonstrated the efficacy of 5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide in various disease models, including cancer, rheumatoid arthritis, and inflammatory bowel disease. Clinical trials have also been conducted to evaluate the safety and efficacy of 5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide in humans.

特性

製品名

5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide

分子式

C14H15BrN2O3S

分子量

371.25 g/mol

IUPAC名

5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C14H15BrN2O3S/c1-9-7-12(20-3)13(8-11(9)15)21(18,19)17-14-6-4-5-10(2)16-14/h4-8H,1-3H3,(H,16,17)

InChIキー

FLGUEEQQXKDDFP-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)Br)C)OC

正規SMILES

CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)Br)C)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。